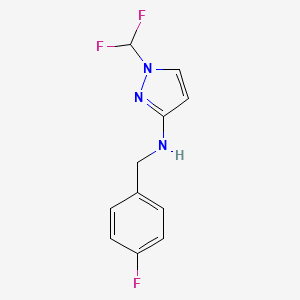

1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H10F3N3 |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C11H10F3N3/c12-9-3-1-8(2-4-9)7-15-10-5-6-17(16-10)11(13)14/h1-6,11H,7H2,(H,15,16) |

InChI Key |

XWZWLOHUIRTIDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NN(C=C2)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting hydrazine hydrate with acetylacetone in ethanol under reflux yields 3-methyl-1H-pyrazole, which is subsequently halogenated.

Difluoromethylation

Introducing the difluoromethyl group at the pyrazole’s 1-position is achieved using fluoroform (CHF3) under continuous flow conditions. This gas-liquid phase reaction requires copper(I) iodide as a catalyst and operates at 100°C, achieving 70–80% conversion. Alternatively, difluoromethyltrimethylsilane (TMSCF2H) serves as a safer reagent, reacting with pyrazole in the presence of cesium fluoride to yield 1-difluoromethylpyrazole (82% yield).

4-Fluorobenzylamine Coupling

The final step couples the difluoromethylpyrazole intermediate with 4-fluorobenzylamine. Two prevalent methods include:

-

Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), this method achieves 68% yield but requires stringent moisture control.

-

Reductive Amination : Reacting the pyrazole with 4-fluorobenzylamine and sodium cyanoborohydride in methanol (pH 5–6) provides 75% yield with fewer byproducts.

Comparative Analysis of Synthetic Routes

| Parameter | Cycloaddition Route | Stepwise Route |

|---|---|---|

| Total Steps | 2 | 3–4 |

| Overall Yield | 55–65% | 45–55% |

| Regioselectivity | High | Moderate |

| Scalability | Limited by alkyne cost | High |

| Purification Challenges | Minimal | Significant |

The cycloaddition method excels in efficiency but faces limitations in alkyne availability. In contrast, the stepwise approach offers flexibility but requires additional purification steps to isolate intermediates.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-fluorination or N-alkylation, are common during difluoromethylation. Using excess TMSCF2H (1.5 equivalents) minimizes these issues, improving yields to 85%.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may degrade acid-sensitive intermediates. Switching to dichloroethane or toluene improves stability while maintaining 70–80% efficiency.

Temperature Sensitivity

The Mitsunobu reaction’s exothermic nature necessitates temperature control below 0°C to prevent decomposition. Automated cooling systems increase reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The presence of fluorine atoms allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Industry: The compound is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The target compound’s 4-fluorobenzyl group offers a balance between lipophilicity and polarity compared to chlorinated analogs (e.g., ).

- Positional Isomerism : Pyrazol-3-amine derivatives (e.g., target compound) vs. pyrazol-4-amine (e.g., ) show distinct electronic profiles due to amine positioning.

- Molecular Weight : Bulky substituents (e.g., trifluoromethyl in ) reduce molecular weight but increase steric hindrance.

Research Implications

- Thermal Stability : The hydrochloride salt form () indicates suitability for storage and formulation.

Biological Activity

1-(Difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its difluoromethyl and fluorobenzyl substituents, exhibits significant interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The molecular formula of this compound is C11H10F2N4, with a molecular weight of approximately 240.22 g/mol. The presence of the difluoromethyl group enhances its electrophilic character, making it reactive towards nucleophiles, which is crucial for its biological activity.

Research indicates that this compound may act as a selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a critical role in regulating gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, this compound could potentially alter cellular pathways involved in tumor progression and survival.

Enzyme Inhibition

- Histone Deacetylase Inhibition : The compound has shown promising results in inhibiting HDAC activity, which can lead to increased acetylation of histones and altered gene expression profiles associated with tumor suppression.

- Other Enzymatic Targets : Preliminary studies suggest potential interactions with other enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Receptor Binding

The difluoromethyl and fluorobenzyl groups enhance the compound's binding affinity to various receptors. This increased affinity can lead to significant biological effects, including modulation of receptor-mediated signaling pathways.

Study on Anticancer Activity

A study conducted on similar pyrazole derivatives demonstrated that compounds with difluoromethyl substitutions exhibited enhanced anticancer properties when tested against various cancer cell lines. The mechanism was attributed to the inhibition of HDACs, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis

A comparative analysis of structurally similar compounds revealed that while many share the pyrazole core, the specific substitutions at the 3-position significantly influence their biological activities. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Pyrazole core with carboxylic acid | Used as an intermediate in synthesizing bactericides |

| Difluoromethyl-1,3,4-oxadiazoles | Contains difluoromethyl groups | Studied for enzyme inhibition but lacks the pyrazole core |

| 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine | Similar pyrazole structure with different substitution | Focused on different biological activities compared to 4-fluorobenzyl variant |

This table illustrates how variations in substituent positions can lead to distinct biological behaviors and potential applications.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify fluorobenzyl and difluoromethyl group integration. For example, signals at δ -110 to -120 ppm confirm CF₂ groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] (calculated for C₁₁H₁₁F₃N₃: 242.0902) .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement (e.g., triclinic system with P1 space group) .

Advanced: What reaction mechanisms govern the difluoromethylation step?

Methodological Answer :

Difluoromethylation proceeds via electrophilic aromatic substitution (EAS):

- Mechanism : The pyrazole nitrogen acts as a directing group, polarizing the ring for attack by a CF₂ electrophile (e.g., generated from ClCF₂H/LiHMDS).

- Side Reactions : Competing C-H fluorination or overhalogenation may occur if stoichiometry is unbalanced. Use substoichiometric CuI (0.1 eq) to suppress byproducts .

- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity .

Advanced: How can computational modeling predict this compound’s biological interactions?

Q. Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to targets like kinases or GPCRs. The fluorobenzyl group enhances hydrophobic interactions in receptor pockets .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at pyrazole N1, lipophilic fluorobenzyl) for activity against enzymes like cyclooxygenase-2 .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability, influenced by fluorine’s electronegativity .

Advanced: How should researchers address contradictory data in biological activity assays?

Q. Methodological Answer :

- Case Study : If cytotoxicity varies across cell lines (e.g., IC₅₀ = 5 µM vs. 50 µM), validate via:

- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) with triplicate measurements.

- Target Specificity : Knockout models (CRISPR) or isoform-selective inhibitors to rule off-target effects .

- Metabolic Stability : Test in liver microsomes; fluorinated compounds often resist CYP450 oxidation, reducing false negatives .

Advanced: What role does fluorine substitution play in this compound’s physical properties?

Q. Methodological Answer :

- Thermal Stability : Fluorine’s strong C-F bonds increase decomposition temperatures (>200°C) .

- Solubility : LogP ~2.3 (predicted) balances lipophilicity (fluorobenzyl) and polarity (pyrazole amine).

- Reactivity : Fluorine’s electronegativity stabilizes intermediates in SNAr reactions but may deactivate electrophilic sites. Use bulky bases (DBU) to mitigate undesired dehydrohalogenation .

Advanced: How can researchers optimize in vitro assays for this compound’s bioactivity?

Q. Methodological Answer :

- Assay Design :

- Enzyme Inhibition : Use fluorescence polarization (FP) for kinases (e.g., JAK2) with ATP-competitive probes .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS, noting fluorobenzyl enhances membrane permeability .

- Controls : Include fluorobenzyl-free analogs to isolate difluoromethyl effects .

Advanced: How to resolve isomeric mixtures formed during synthesis?

Q. Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to separate regioisomers (e.g., N1 vs. N2 substitution) .

- Crystallization : Ethanol/water systems exploit solubility differences; isomers with planar pyrazole rings crystallize preferentially .

- Dynamic NMR : Detect rotamers (e.g., fluorobenzyl rotation) by variable-temperature NMR (δ shifts >0.2 ppm at -40°C) .

Advanced: How do structural analogs compare in reactivity and bioactivity?

Q. Comparative Data :

Insight : Fluorobenzyl enhances target affinity, while CF₂H balances potency and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.